![molecular formula C26H30N2O B14364440 4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) CAS No. 95733-29-2](/img/structure/B14364440.png)
4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of ethene and dimethylaniline groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-dimethylaniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its fluorescent properties make it useful in tracking cellular processes and studying molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[2-(4-Bromophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Methoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Chlorophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
Uniqueness
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) stands out due to its ethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
95733-29-2 |
|---|---|
Fórmula molecular |
C26H30N2O |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-[1-[4-(dimethylamino)phenyl]-2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H30N2O/c1-6-29-25-17-7-20(8-18-25)19-26(21-9-13-23(14-10-21)27(2)3)22-11-15-24(16-12-22)28(4)5/h7-19H,6H2,1-5H3 |
Clave InChI |
RKJDARGYSFWRNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


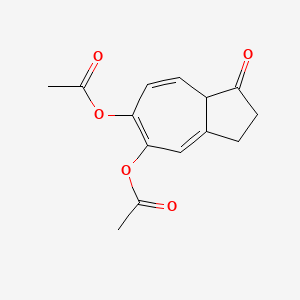
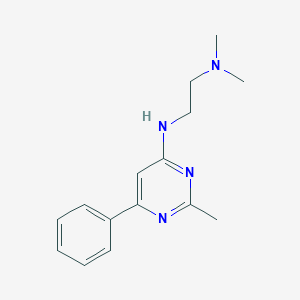

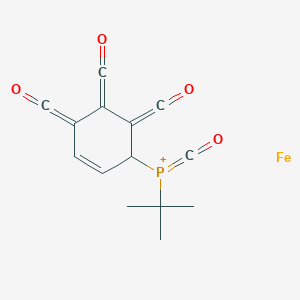
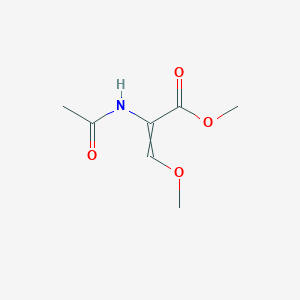

![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
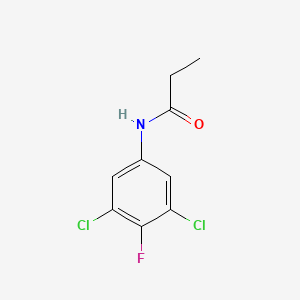
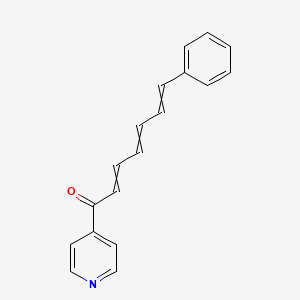
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)

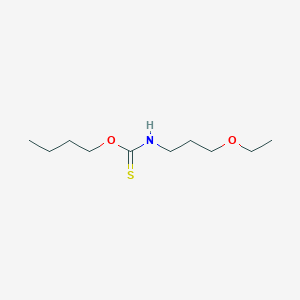
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
